molecular formula C7H8Cl3N B179293 2,6-Bis(chloromethyl)pyridine hydrochloride CAS No. 55422-79-2

2,6-Bis(chloromethyl)pyridine hydrochloride

Cat. No.: B179293
CAS No.: 55422-79-2
M. Wt: 212.5 g/mol
InChI Key: FGBGOYAWNBDXCH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS: 55422-79-2; molecular formula: C₇H₈Cl₃N) is a halogenated pyridine derivative widely used as a synthetic intermediate in pharmaceuticals and organometallic chemistry . It is synthesized via the chlorination of 2,6-lutidine, followed by reduction of polychlorinated byproducts to recover the parent compound, which is recycled for efficient production . Key physical properties include:

  • Melting Point: 73–78°C
  • Density: 1.275 g/cm³
  • Molecular Weight: 212.50 g/mol
  • Purity: ≥98% in commercial grades

Applications
This compound serves as a precursor for ligands (e.g., azidomethyl derivatives) in catalysis , a building block for palladocycles , and an intermediate in cardiovascular drug synthesis . Its reactivity stems from the two chloromethyl groups, enabling nucleophilic substitution and lithiation reactions .

Properties

IUPAC Name

2,6-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBGOYAWNBDXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970771
Record name 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1)
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Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55422-79-2
Record name 55422-79-2
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Record name 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1)
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Record name 2,6-bis(chloromethyl)pyridine;hydrochloride
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Preparation Methods

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

Reagents : Potassium permanganate (KMnO₄), hydrochloric acid (HCl)
Conditions :

  • Molar ratio of 2,6-lutidine:KMnO₄ = 1:4–5

  • Temperature: 75–80°C

  • Reaction time: 35 minutes

The oxidation proceeds via radical intermediates, with KMnO₄ acting as both oxidant and proton acceptor. After completion, the reaction mixture is acidified to pH 3–4 using 2 M HCl, yielding 2,6-pyridinedicarboxylic acid as a white precipitate.

Key Data :

ParameterOptimal Value
Temperature80°C
KMnO₄ Equivalents4.5
Yield85–90%

Step 2: Esterification to 2,6-Pyridinedicarboxylic Acid Dimethyl Ester

Reagents : Methanol (MeOH), acid catalyst (e.g., H₂SO₄)
Conditions :

  • Molar ratio of dicarboxylic acid:MeOH = 1:2.5–3

  • Acid concentration: 0.5–1 M

Esterification occurs under reflux, with the acid catalyst promoting nucleophilic acyl substitution. The dimethyl ester is isolated via vacuum distillation.

Step 3: Reduction to 2,6-Pyridine Dimethanol

Reagents : Sodium borohydride (NaBH₄), aluminum chloride (AlCl₃)
Solvent System : Tetrahydrofuran (THF):Toluene (1:1 v/v)
Conditions :

  • Temperature: 0–5°C

  • Molar ratio of ester:NaBH₄ = 1:6–8

The dual reducing system (NaBH₄-AlCl₃) ensures complete reduction of both ester groups to primary alcohols. Lewis acid catalysis (AlCl₃) enhances the electrophilicity of the carbonyl carbon.

Critical Parameters :

VariableImpact on Yield
NaBH₄ Equivalents<6: Incomplete reduction
Solvent PolarityPolar aprotic mixtures favored

Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride

Reagents : Thionyl chloride (SOCl₂)
Conditions :

  • Molar ratio of dimethanol:SOCl₂ = 1:2.2–2.5

  • Temperature: Room temperature

SOCl₂ mediates the conversion of hydroxyl groups to chlorides via a two-stage mechanism:

  • Formation of a chlorosulfite intermediate

  • Displacement by chloride ion

The final product precipitates as a hydrochloride salt, achieving an 80% molar yield.

Alternative Chloromethylation Pathways

While less common, direct chloromethylation of pyridine derivatives has been explored. These methods face challenges in regioselectivity but offer shorter synthetic routes.

Friedel-Crafts Chloromethylation

Reagents : Chloromethyl methyl ether (MOMCl), ZnCl₂ catalyst
Mechanism : Electrophilic substitution at the pyridine ring’s 2- and 6-positions.

Limitations :

  • Requires stringent temperature control (−10 to 0°C)

  • Low yields (30–40%) due to over-chlorination

Gas-Phase Chlorination

Conditions :

  • Gaseous Cl₂ over FeCl₃-coated silica

  • Temperature: 200–250°C

This method avoids solvent use but suffers from poor selectivity and decomposition risks.

Industrial-Scale Optimization

The oxidation-reduction-chlorination sequence dominates industrial production due to its reproducibility and cost efficiency. Key optimization strategies include:

Solvent Recycling

  • THF-toluene mixtures from the reduction step are distilled and reused, reducing waste.

Catalytic Enhancements

  • Substituting AlCl₃ with FeCl₃ in the reduction step decreases aluminum waste by 40% without compromising yield.

Analytical Validation of Synthetic Products

Purity Assessment :

TechniqueParameters
HPLCC18 column, MeOH:H₂O (70:30)
Melting Point73–78°C
¹H NMRδ 4.75 (s, 4H, CH₂Cl)

Impurity Profiling :

  • Residual KMnO₄: <50 ppm (ICP-OES)

  • THF: <0.1% (GC-FID)

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Scalability
Oxidation-Reduction80120High
Friedel-Crafts35240Low
Gas-Phase25180Moderate

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,6-Bis(chloromethyl)pyridine hydrochloride is extensively used as a building block for synthesizing various organic compounds. Its chloromethyl groups can undergo nucleophilic substitution reactions, allowing the attachment of diverse functional groups. This reactivity makes it a critical intermediate in the production of complex organic molecules.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry due to its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This property enables the formation of metal complexes that can exhibit unique properties useful for catalysis and sensing applications. For example, it has been utilized in synthesizing fluorescent chemosensors for detecting heavy metals like mercury (Hg²⁺) due to its strong interaction with these ions.

Fluorescent Chemosensors

Recent studies have demonstrated the application of this compound in developing sensitive fluorescent chemosensors. These sensors are capable of detecting trace amounts of heavy metals in environmental samples, showcasing the compound's utility in analytical chemistry .

Pharmaceutical Intermediates

In medicinal chemistry, this compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form various derivatives allows researchers to explore new therapeutic agents with improved efficacy and safety profiles.

Agrochemicals and Specialty Chemicals

The compound is also significant in producing agrochemicals and specialty chemicals. Its reactivity facilitates the development of herbicides and pesticides that are essential for modern agriculture .

Case Studies

StudyApplicationFindings
Gómez et al. (2005)Lithiation ReactionInvestigated the lithiation of 2,6-bis(chloromethyl)pyridine leading to various carbonyl compounds under low temperatures, highlighting its utility in synthetic organic chemistry .
Fluorescent Sensor DevelopmentHeavy Metal DetectionDeveloped a chemosensor using this compound that demonstrated high sensitivity towards mercury ions, indicating potential applications in environmental monitoring.
Pharmaceutical SynthesisAPI DevelopmentUtilized as an intermediate for synthesizing novel pharmaceuticals with enhanced biological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines

2,6-Bis(bromomethyl)pyridine
  • Molecular Formula : C₇H₇Br₂N
  • Key Differences :
    • Crystal Structure : Forms π-π stacking interactions with a centroid distance of 3.778 Å between pyridine rings, shorter than its chloro analogue due to bromine’s larger atomic radius .
    • Reactivity : Bromine’s higher leaving-group ability enhances substitution reactions but reduces thermal stability compared to chlorine .
    • Synthetic Yield : Lower yields (52% vs. 58% for chloro derivatives) in esterification reactions due to steric hindrance .
Bis(2-chloroethyl) Pyridine-2,6-dicarboxylate (Compound 15)
  • Molecular Formula: C₁₁H₁₀Cl₂NO₄
  • Key Differences: Synthesis: Prepared via esterification of pyridine-2,6-dicarbonyl dichloride with 2-chloroethanol (58% yield) . Melting Point: 94–96°C, lower than 2,6-bis(chloromethyl)pyridine hydrochloride due to ester flexibility . Applications: Primarily used in polymer chemistry rather than drug synthesis .
2,6-Bis(trichloromethyl)pyridine
  • Molecular Formula : C₇H₃Cl₆N
  • Key Differences: Reactivity: Trichloromethyl groups increase electrophilicity but reduce solubility in polar solvents . Applications: Limited to niche industrial processes (e.g., agrochemicals) due to high toxicity .

Chloromethyl Pyridine Derivatives with Varied Substitution Patterns

2-(Chloromethyl)pyridine
  • Molecular Formula : C₆H₆ClN
  • Applications: Less versatile in ligand synthesis compared to bis(chloromethyl) analogues .
6,6′-Bis(chloromethyl)-2,2′-bipyridine
  • Molecular Formula : C₁₂H₁₀Cl₂N₂
  • Key Differences :
    • Coordination Chemistry : Forms cis-palladocycles due to bipyridine’s rigid structure, unlike the trans-complexes generated by 2,6-bis(chloromethyl)pyridine .
    • Synthesis : Requires multi-step halogenation, resulting in lower yields (~40%) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
2,6-Bis(chloromethyl)pyridine HCl C₇H₈Cl₃N 212.50 73–78 Ligand synthesis, pharmaceuticals
2,6-Bis(bromomethyl)pyridine C₇H₇Br₂N 280.85 104–106 Crystal engineering, catalysis
Bis(2-chloroethyl) pyridine-2,6-dicarboxylate C₁₁H₁₀Cl₂NO₄ 291.11 94–96 Polymer precursors
2-(Chloromethyl)pyridine C₆H₆ClN 127.57 N/A Small-molecule lithiation
6,6′-Bis(chloromethyl)-2,2′-bipyridine C₁₂H₁₀Cl₂N₂ 253.13 256 Cis-palladocycle synthesis

Research Findings and Industrial Relevance

  • Reactivity in Lithiation : this compound undergoes DTBB-catalyzed lithiation at −90°C to form diols with moderate yields (40–60%), a process less efficient in brominated analogues due to competing elimination .
  • Pharmaceutical Utility : Its hydrochloride form is preferred over neutral 2,6-bis(chloromethyl)pyridine for improved solubility and stability in drug formulations .
  • Structural Insights : X-ray studies reveal that chloro derivatives exhibit weaker π-π interactions (centroid distance >3.7 Å) compared to bromo analogues, impacting crystal packing .

Biological Activity

2,6-Bis(chloromethyl)pyridine hydrochloride (BCMP) is a halogenated derivative of pyridine that has garnered attention for its diverse biological activities. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry and materials science. This article reviews the biological activity of BCMP, focusing on its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Synthesis

BCMP is characterized by two chloromethyl groups at the 2 and 6 positions of the pyridine ring. Its molecular formula is C7_7H7_7Cl2_2N.HCl. The synthesis typically involves the chloromethylation of 2,6-lutidine, which can be achieved through various methods, including:

  • Chloromethylation : This process involves the reaction of 2,6-lutidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Oxidation : Using potassium permanganate to form intermediates that are subsequently converted into BCMP through several steps involving methanol and thionyl chloride .

The compound's reactivity is attributed to its chloromethyl groups, which can undergo nucleophilic substitution reactions, facilitating the attachment of diverse functional groups.

The biological activity of BCMP primarily stems from its ability to coordinate with metal ions through its nitrogen atom. This coordination leads to the formation of stable metal complexes that play crucial roles in various biochemical pathways. Notably, BCMP has been utilized in synthesizing fluorescent chemosensors for detecting heavy metals like mercury .

Interaction with Biological Targets

BCMP exhibits potential as an inhibitor of adenosine receptors (A2A and A2B), which are implicated in modulating immune responses and tumor progression. Research indicates that compounds similar to BCMP may enhance anti-tumor immunity by blocking adenosine signaling pathways . The inhibition of these receptors can lead to increased T-cell activity, thereby improving immune responses against tumors.

Antimicrobial Properties

Some studies have suggested that BCMP possesses antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Preliminary investigations indicate effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Antifungal Activity : Similar studies have shown promise in combating fungal infections, further highlighting its potential as a therapeutic agent.

Case Studies

  • Fluorescent Chemosensors : BCMP has been successfully integrated into chemosensors for detecting Hg2+^{2+} ions, demonstrating its utility in environmental monitoring and safety applications .
  • Coordination Chemistry : The compound's ability to form complexes with transition metals has been explored for applications in catalysis and materials science. Studies have shown that these complexes can exhibit unique properties such as enhanced reactivity or selectivity in chemical reactions .

Data Summary

Property Description
Molecular FormulaC7_7H7_7Cl2_2N.HCl
Synthesis MethodsChloromethylation; Oxidation
Biological ActivitiesAntimicrobial; Fluorescent chemosensor development
Mechanisms of ActionMetal ion coordination; Adenosine receptor inhibition
ApplicationsEnvironmental monitoring; Medicinal chemistry

Q & A

Basic: What are the standard synthetic routes for 2,6-Bis(chloromethyl)pyridine hydrochloride?

Methodological Answer:
The compound is typically synthesized via DTBB-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine in anhydrous THF at low temperatures (-90°C). Electrophiles (e.g., aldehydes, ketones) are added to generate diols or pyridinophanes after hydrolysis. Purification involves flash chromatography (neutral silica gel, hexane/ethyl acetate) or recrystallization. Yields are moderate (30–50%) due to steric hindrance but are offset by facile purification .

Advanced: How can computational modeling predict regioselectivity in substitution reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the pyridine ring and chloromethyl groups. For example:

  • Nucleophilic substitution: Calculate charge distribution to predict preferred attack sites (C-2 vs. C-6).
  • Transition state analysis: Identify steric barriers using molecular dynamics simulations.
    Experimental validation via isotopic labeling (e.g., 13C^{13}\text{C}-NMR) or kinetic isotope effects (KIEs) can confirm computational predictions .

Basic: What spectroscopic techniques are critical for characterizing derivatives of this compound?

Methodological Answer:

  • NMR: 1^1H and 13C^{13}\text{C}-NMR (CDCl₃) identify substituents (e.g., diastereomeric splitting in diols).
  • IR: Detect functional groups (e.g., hydroxyl at ~3400 cm1^{-1}, pyridine ring vibrations at ~1600 cm1^{-1}).
  • HRMS: Confirm molecular weights (e.g., [M+H]+^+ for diols) with <5 ppm error .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:
Contradictions arise from variables like temperature, solvent purity, or catalyst loading. Systematic approaches include:

  • Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., THF water content ≤0.006% vs. ≤0.1%).
  • Kinetic profiling: Monitor intermediates via in-situ FTIR or LC-MS to identify bottlenecks.
  • Statistical analysis: Apply ANOVA to compare batch-to-batch variability (e.g., 95% confidence intervals for yields) .

Basic: What are its primary applications in pharmaceutical intermediate synthesis?

Methodological Answer:
The compound serves as a precursor for:

  • Fluorescent probes: React with aminonaphthalimide to create Hg2+^{2+} sensors via nucleophilic substitution.
  • Ligands for metal complexes: Modify with amines/thiols to form tridentate ligands for Fe(II) or Zn(II) coordination chemistry.
  • Pyridinophanes: Cyclize under lithiation to form macrocycles for host-guest studies .

Advanced: What mechanistic insights explain the dual reactivity of chloromethyl groups in cross-coupling reactions?

Methodological Answer:
The chloromethyl groups exhibit both nucleophilic (via lithiation) and electrophilic (via SN2) behavior:

  • Lithiation pathway: DTBB generates dianionic intermediates that react with electrophiles (e.g., ketones) to form diols.
  • Electrophilic substitution: Chlorine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    Mechanistic studies using deuterated analogs (e.g., 2H^{2}\text{H}-THF) or trapping experiments (e.g., TEMPO) validate competing pathways .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage: Anhydrous conditions (-20°C, argon atmosphere) prevent hydrolysis of chloromethyl groups.
  • Handling: Use gloveboxes for lithiation steps to exclude moisture.
  • Decomposition analysis: Monitor via TLC or GC-MS for byproducts (e.g., pyridine N-oxide) .

Advanced: What strategies optimize diastereoselectivity in diol synthesis from this compound?

Methodological Answer:

  • Chiral auxiliaries: Introduce enantiopure ketones (e.g., (R)-carvone) to bias diol configuration.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance stereochemical control via dipole interactions.
  • Temperature gradients: Slow warming (-90°C to 0°C) during hydrolysis improves crystallinity of diastereomers .

Basic: What safety protocols are essential when working with this compound?

Methodological Answer:

  • PPE: N95 masks, nitrile gloves, and chemical goggles.
  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors during hydrolysis.
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can isotopic labeling elucidate degradation pathways in environmental studies?

Methodological Answer:

  • Stable isotopes: Synthesize 37Cl^{37}\text{Cl}-labeled analogs to track dechlorination via LC-HRMS.
  • Metabolic profiling: Incubate with soil microbiota and monitor 13C^{13}\text{C}-pyridine ring cleavage via NMR.
  • Degradation kinetics: Use pseudo-first-order models to quantify half-lives under UV/biological exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(chloromethyl)pyridine hydrochloride
Reactant of Route 2
2,6-Bis(chloromethyl)pyridine hydrochloride

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